"Propan-2-yl 4-(methylamino)benzoate" chemical properties
"Propan-2-yl 4-(methylamino)benzoate" chemical properties
An In-Depth Technical Guide to Propan-2-yl 4-(methylamino)benzoate
Introduction
Propan-2-yl 4-(methylamino)benzoate is an organic compound belonging to the class of benzoic acid esters, specifically an ester derivative of 4-(methylamino)benzoic acid.[1][2] Its structure, featuring a secondary amine and an isopropyl ester, imparts specific physicochemical properties that make it a molecule of interest for researchers in organic synthesis, materials science, and drug development. The presence of the amino group, a common pharmacophore, and the ester's ability to modulate properties like lipophilicity and metabolic stability, positions this compound as a versatile building block.[3]
This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and safety considerations for Propan-2-yl 4-(methylamino)benzoate, grounded in established chemical principles and data from structurally analogous compounds.
Molecular Identity and Structure
Nomenclature and Identifiers
-
IUPAC Name: propan-2-yl 4-(methylamino)benzoate
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Synonyms: Isopropyl 4-(methylamino)benzoate, 4-(Methylamino)benzoic acid isopropyl ester
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Molecular Formula: C₁₁H₁₅NO₂
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Molecular Weight: 193.24 g/mol
Structural Representation
The molecule consists of a central benzene ring substituted at the 1- and 4- (para) positions. One substituent is an isopropyl ester group, and the other is a secondary methylamine group.
Caption: 2D structure of propan-2-yl 4-(methylamino)benzoate.
Synthesis and Characterization
The most direct and common method for preparing Propan-2-yl 4-(methylamino)benzoate is the Fischer-Speier esterification of 4-(methylamino)benzoic acid with propan-2-ol (isopropanol).[5] This acid-catalyzed reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[6]
Synthetic Pathway: Fischer-Speier Esterification
Caption: Fischer-Speier esterification of 4-(methylamino)benzoic acid.
Experimental Protocol: Synthesis
This protocol is adapted from standard Fischer-Speier esterification procedures.[3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylamino)benzoic acid (1.0 equivalent) in an excess of anhydrous propan-2-ol. The alcohol serves as both reactant and solvent.
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Acid Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise to the solution.
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Reflux: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[3]
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Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product.[3]
Spectroscopic Characterization
While direct spectra for the target molecule are not available, the following characteristics can be predicted based on its structure and data from analogous compounds.[4][7]
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¹H NMR Spectroscopy:
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A doublet corresponding to the two methyl groups of the isopropyl ester (~1.2-1.4 ppm, 6H).
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A singlet for the N-methyl group (~2.8-3.0 ppm, 3H).
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A broad singlet for the N-H proton (~4.0-5.0 ppm, 1H).
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A septet for the methine proton of the isopropyl group (~5.0-5.2 ppm, 1H).
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Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (~6.5-6.7 ppm and ~7.8-8.0 ppm, 2H each).
-
-
¹³C NMR Spectroscopy:
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A signal for the isopropyl methyl carbons (~22 ppm).
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A signal for the N-methyl carbon (~30 ppm).
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A signal for the isopropyl methine carbon (~67 ppm).
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Four signals in the aromatic region (~110-155 ppm).
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A signal for the ester carbonyl carbon (~166 ppm).
-
-
Infrared (IR) Spectroscopy:
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N-H Stretch: A moderate, sharp absorption band around 3350-3450 cm⁻¹.[8]
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C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the methyl and isopropyl groups.[9]
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.[9]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
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C-O Stretch (Ester): A strong absorption in the 1300-1100 cm⁻¹ region.[8]
-
-
Mass Spectrometry:
-
The electron ionization mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 193.
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Physicochemical Properties
The properties of Propan-2-yl 4-(methylamino)benzoate are influenced by its aromatic ring, ester functionality, and the secondary amine group.
Summary of Properties
| Property | Predicted/Estimated Value | Reference/Justification |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar benzoate esters[10] |
| Melting Point | 160-162 °C (for parent acid) | |
| Boiling Point | >200 °C (Estimated) | Based on similar benzoate esters[11] |
| Solubility | Limited solubility in water, soluble in organic solvents (e.g., ethanol, ethyl acetate, acetone) | Inferred from hydrophobic structure[10] |
| logP (Octanol/Water) | ~2.5-3.0 (Estimated) | Increased lipophilicity vs. parent acid |
Solubility and Stability
The molecule's hydrophobic aromatic ring and isopropyl group limit its solubility in water.[10] However, it is expected to be readily soluble in common organic solvents. The ester linkage is susceptible to hydrolysis back to 4-(methylamino)benzoic acid and propan-2-ol, a reaction that is accelerated under strongly acidic or basic conditions.[10] Under normal storage conditions, it is expected to be stable.
Potential Applications and Research Context
While specific applications for Propan-2-yl 4-(methylamino)benzoate are not widely documented, the properties of its structural analogues suggest several areas of interest for researchers.
-
Polymer and Materials Science: A structurally related substance has been identified for use as a photoinitiator in UV curable inks and coatings.[12] The aminobenzoate moiety can participate in photochemical reactions, making this class of compounds relevant for developing light-sensitive materials.
-
Organic Synthesis: As an ester, it serves as a protected form of 4-(methylamino)benzoic acid, a useful intermediate in peptide synthesis and other organic transformations. The ester can be selectively cleaved when needed.
-
Drug Discovery: Derivatives of 4-aminobenzoic acid (PABA) are known to exhibit a range of biological activities.[3] Esterification is a key strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The isopropyl ester group increases lipophilicity compared to the parent carboxylic acid, which can enhance membrane permeability.
Safety and Handling
Safety data for the target compound is not available. The following information is based on the closely related compound, Propan-2-yl 4-aminobenzoate, and should be used as a precautionary guide.[4]
Hazard Identification
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GHS Classification:
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Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[13]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[13]
Ecotoxicity
Data on related aminobenzoate derivatives indicates they can be toxic to aquatic life with long-lasting effects. Therefore, release into the environment should be avoided.[12]
Conclusion
Propan-2-yl 4-(methylamino)benzoate is a functionalized aromatic ester with clear potential as an intermediate in both chemical and materials research. Its synthesis is straightforward via Fischer-Speier esterification. While specific data on this molecule is sparse, a comprehensive understanding of its properties, reactivity, and safety profile can be effectively established by examining its core functional groups and data from closely related analogues. This guide provides a foundational technical overview to support researchers in its synthesis, characterization, and safe handling.
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- Tokyo Chemical Industry. Safety Data Sheet - Ethyl 4-(Dimethylamino)
- NIST. Methyl 4(methylamino)
- Echemi.
- Sigma-Aldrich. 4-(Methylamino)benzoic acid 97.
- MassBank.jp.
- MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000039. October 21, 2008.
- Benchchem.
- DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- Doc Brown's Chemistry. Infrared spectrum of propan-2-amine.
- Illinois St
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